

A Comprehensive Technical Guide to 2-Hydroxy-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-6-methyl-3-nitropyridine**

Cat. No.: **B185662**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical overview of **2-Hydroxy-6-methyl-3-nitropyridine**, a heterocyclic compound of interest in various scientific domains. The document covers its fundamental physicochemical properties, including a detailed calculation of its molecular weight. It also outlines a common synthetic pathway and discusses its potential applications, particularly in the fields of pharmaceutical and agrochemical research. The information is structured to be a valuable resource for professionals engaged in chemical synthesis and drug development.

Physicochemical Properties and Molecular Weight

2-Hydroxy-6-methyl-3-nitropyridine is a substituted pyridine derivative with the molecular formula $C_6H_6N_2O_3$.^{[1][2]} Its structure incorporates a pyridine ring with hydroxyl, methyl, and nitro functional groups, which contribute to its specific chemical reactivity and physical characteristics. The compound is also known by the synonym 2-Hydroxy-3-nitro-6-picoline.^[2]

Molecular Weight Calculation

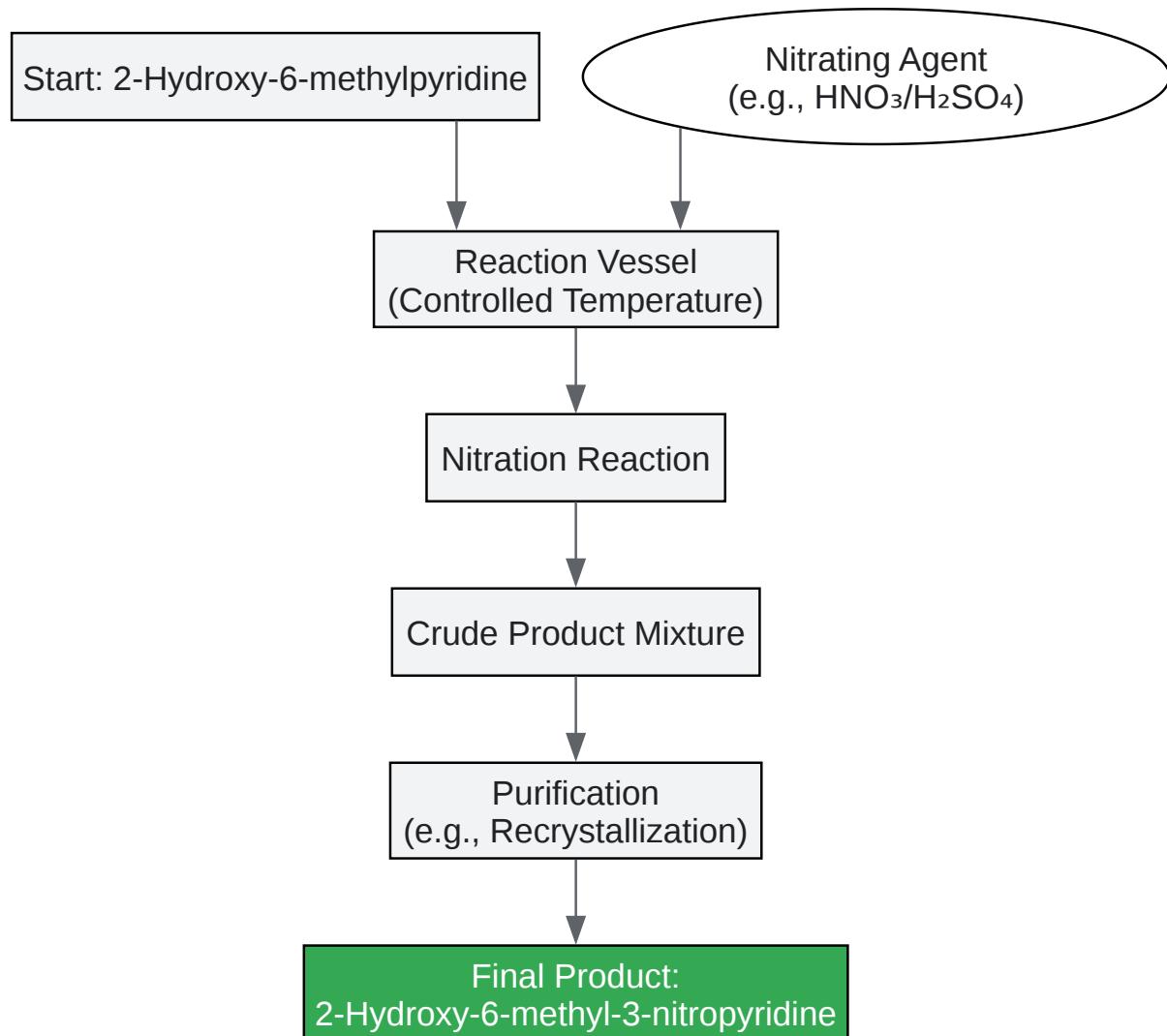
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for **2-Hydroxy-6-methyl-3-nitropyridine** is $C_6H_6N_2O_3$.^{[1][3]} The calculation is as follows:

Element	Symbol	Quantity	Standard Atomic Weight (amu)	Total Weight (amu)
Carbon	C	6	~12.011	72.066
Hydrogen	H	6	~1.008	6.048
Nitrogen	N	2	~14.007	28.014
Oxygen	O	3	~15.999	47.997
Total Molecular Weight		~154.125		

Note: Standard atomic weights are based on isotopic abundances and may have slight variations.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The commonly cited molecular weight for this compound is 154.12 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key Physicochemical Data

A summary of important physicochemical properties is presented below for quick reference.


Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1] [2] [3]
Molecular Weight	154.12 g/mol	[1] [2] [3]
IUPAC Name	6-methyl-3-nitro-1H-pyridin-2-one	[3]
CAS Number	39745-39-6	[1] [2] [3]
Appearance	White to yellow or brown powder/crystals	[10]
Purity	≥98% (typical commercial grade)	[2]
Storage Conditions	0-8°C	[2]

Synthesis and Experimental Protocols

The synthesis of **2-Hydroxy-6-methyl-3-nitropyridine** is a key process for its utilization in further research and development. A general workflow for its synthesis is outlined below.

Synthetic Workflow

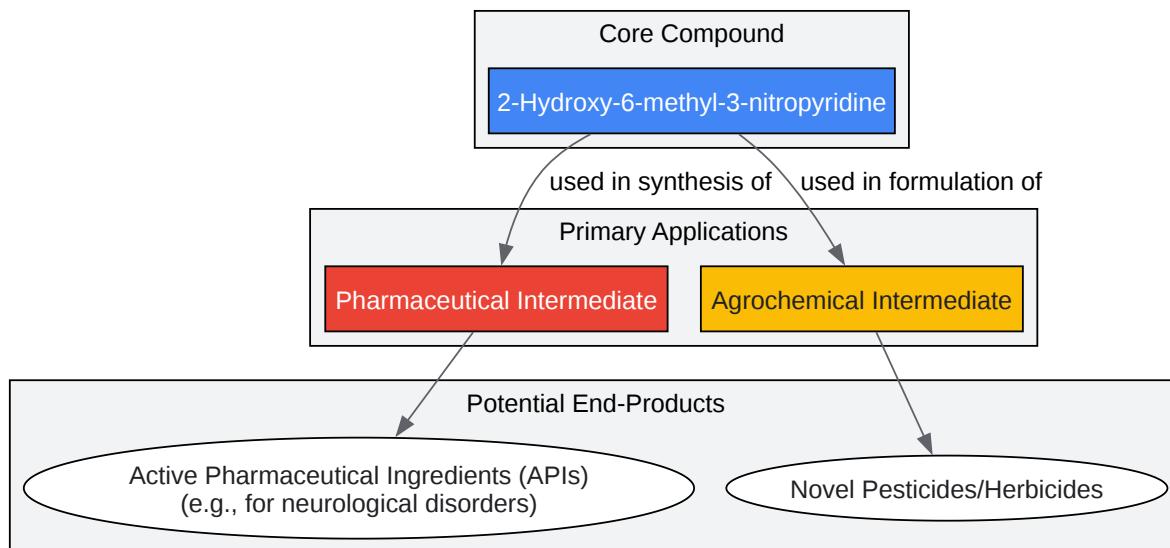
The synthesis typically involves the nitration of a precursor molecule, 2-hydroxy-6-methylpyridine. This electrophilic substitution reaction introduces the nitro group onto the pyridine ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Hydroxy-6-methyl-3-nitropyridine**.

Experimental Protocol: Nitration of 2-Hydroxy-6-methylpyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.


- Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 2-hydroxy-6-methylpyridine in a cooled solvent such as concentrated sulfuric acid.
- Cooling: Cool the mixture to a temperature between 0 and 5°C using an ice bath.
- Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10°C.
- Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a specified period to ensure the reaction goes to completion.
- Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
- Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual acid.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified **2-Hydroxy-6-methyl-3-nitropyridine**.
- Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Applications in Research and Development

2-Hydroxy-6-methyl-3-nitropyridine serves as a versatile intermediate in the synthesis of more complex molecules.^[2] Its functional groups allow for a variety of chemical transformations, making it a valuable building block in several areas of research.

Logical Relationship of Applications

The utility of this compound stems from its role as a precursor in multi-step synthetic processes.

[Click to download full resolution via product page](#)

Caption: Relationship between the core compound and its primary application areas.

Pharmaceutical and Agrochemical Sectors

- **Pharmaceutical Development:** This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its use in creating molecules targeting neurological disorders, where it can contribute to enhancing drug efficacy and specificity.[\[2\]](#)
- **Agricultural Chemicals:** In the agrochemical industry, it is employed in the formulation of products for pest control. Its derivatives are explored for creating effective solutions that may offer improved environmental profiles compared to some traditional pesticides.[\[2\]](#)

Conclusion

2-Hydroxy-6-methyl-3-nitropyridine is a significant heterocyclic compound with a well-defined set of physicochemical properties, headlined by its molecular weight of approximately 154.12 g/mol. Its established synthetic routes and its utility as a versatile intermediate make it a compound of continuing interest for researchers in both the pharmaceutical and agricultural sciences. This guide has provided a consolidated resource covering its core technical data, synthesis, and key applications to support ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxy-6-methyl-3-nitropyridine | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrogen - Wikipedia [en.wikipedia.org]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Hydroxy-6-methyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185662#2-hydroxy-6-methyl-3-nitropyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com